1-(4-Methylphenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one
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Overview
Description
1-(4-Methylphenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-methylphenyl group and a 5-phenyl-2-furyl group attached to the propenone moiety. It is known for its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-methylbenzaldehyde and 5-phenyl-2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds.
Scientific Research Applications
1-(4-Methylphenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity may contribute to its biological activities by modulating enzyme functions, signaling pathways, and cellular processes.
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one can be compared with other chalcones and related compounds, such as:
1-(4-Methylphenyl)-3-phenyl-2-propen-1-one: Lacks the furan ring, which may affect its biological activities and chemical reactivity.
1-(4-Methylphenyl)-3-(2-furyl)-2-propen-1-one: Contains a furan ring but lacks the phenyl group, which may influence its properties.
1-(4-Methylphenyl)-3-(5-methyl-2-furyl)-2-propen-1-one: Contains a methyl-substituted furan ring, which may alter its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H16O2 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H16O2/c1-15-7-9-16(10-8-15)19(21)13-11-18-12-14-20(22-18)17-5-3-2-4-6-17/h2-14H,1H3/b13-11+ |
InChI Key |
CWQHYFJTCHCEKA-ACCUITESSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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